molecular formula C14H10ClNO B3354339 3-Chloro-10-methylacridin-9(10h)-one CAS No. 58658-41-6

3-Chloro-10-methylacridin-9(10h)-one

Cat. No.: B3354339
CAS No.: 58658-41-6
M. Wt: 243.69 g/mol
InChI Key: IBBMWCKISGYFMK-UHFFFAOYSA-N
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Description

Historical Evolution of Acridinones in Chemical Science

The journey of acridinones began with the discovery of their parent compound, acridine (B1665455). In 1870, Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.org This discovery paved the way for further exploration into this class of compounds. The synthesis of the acridone (B373769) nucleus itself followed, with one of the earliest confirmations of its existence attributed to Karl Drechsler in 1914. wikipedia.org

Early synthetic methodologies were crucial for the advancement of acridinone (B8587238) chemistry. The Ullmann condensation, which involves the reaction of o-halobenzoic acids with anilines followed by cyclization, became a classic route to the acridone core. jocpr.comptfarm.pl Another foundational method is the Bernthsen acridine synthesis, where diphenylamine (B1679370) is condensed with carboxylic acids using zinc chloride, which can then be oxidized to acridones. wikipedia.orgptfarm.pl These pioneering synthetic efforts enabled chemists to produce a wide array of acridone derivatives and investigate their properties, laying the groundwork for their eventual application in medicine and industry. jocpr.com

Structural Framework of the Acridinone Nucleus

The acridinone nucleus is a tricyclic, heteroaromatic system. Structurally, it is related to anthracene, with one of the central carbon atoms replaced by a nitrogen atom and a carbonyl group at position 9. jocpr.comwikipedia.org The molecule is planar, a feature that is critical to many of its biological functions. wikipedia.orgrsc.org

The core scaffold, with the chemical formula C₁₃H₉NO, exhibits keto-enol tautomerism, though optical spectra indicate that the keto form, acridin-9(10H)-one, is the predominant tautomer in both the gas phase and in ethanol (B145695) solutions. wikipedia.org The numbering of the acridone nucleus, based on the system for anthracene, was officially adopted by Chemical Abstracts in 1937 and remains the standard today. jocpr.com

Table 1: Core Properties of the Acridinone Nucleus

Property Value
Chemical Formula C₁₃H₉NO
Molar Mass 195.221 g·mol⁻¹
Appearance Yellow Powder
Key Structural Features Planar, tricyclic, contains a carbonyl group (C9) and a nitrogen atom (N10)

Data sourced from Wikipedia wikipedia.org

The specific compound, 3-Chloro-10-methylacridin-9(10H)-one , is a derivative of this core structure. It features a chlorine atom substituted at the C-3 position and a methyl group attached to the nitrogen atom at the N-10 position.

Table 2: Properties of this compound

Identifier Value
IUPAC Name This compound
CAS Number 58658-41-6
Molecular Formula C₁₄H₁₀ClNO
Synonyms 3-chloro-10-methyl-9-acridanone, 3-chloro-10-methyl-10H-acridin-9-one

Data sourced from Chemsrc chemsrc.com

Significance of Acridinone Scaffolds in Chemical Research

The acridinone scaffold is of immense interest due to its versatile applications, which stem from its unique electronic and structural properties.

In medicinal chemistry, the acridinone scaffold is recognized as a "privileged structure." rsc.orgnih.govbohrium.com This term describes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govbohrium.com The planar nature of the acridinone ring system allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription. nih.govresearchgate.netdoi.org This mechanism is the basis for the potent anticancer activity observed in many acridinone derivatives. researchgate.netdoi.org

Research has demonstrated that acridinone analogues possess a broad spectrum of biological activities, including:

Anticancer: Compounds like amsacrine (B1665488) were among the first synthetic DNA-intercalating agents to show clinical efficacy. doi.org Acridone alkaloids, such as acronycine, isolated from natural sources, also exhibit significant anticancer properties. rsc.orgresearchgate.net

Antiviral: Certain acridone derivatives have been identified as potent antiviral agents, including against herpes viruses and HIV. jocpr.comdoi.org

Antimalarial: The acridone nucleus is a key component in the development of drugs to combat malaria, with some synthetic derivatives showing efficacy against chloroquine-resistant strains of Plasmodium falciparum. wikipedia.orgnih.gov

Neurodegenerative Diseases: The acridine derivative tacrine (B349632) was used in the treatment of Alzheimer's disease, highlighting the scaffold's potential in addressing neurological disorders. bohrium.comrsc.org

The ability to easily modify the acridinone core allows for the fine-tuning of its pharmacological profile, making it a continuously relevant and explored scaffold in the development of new therapeutic agents. nih.govresearchgate.net

Beyond medicine, the acridinone scaffold has found applications in various industries and material science.

Dyes and Pigments: As early as the 19th century, acridine derivatives were used industrially as dyes and pigments due to their strong coloration. wikipedia.orgresearchgate.netrsc.org

Fluorescent Probes: The inherent fluorescence of the acridinone structure is one of its most useful properties. rsc.org This strong fluorescence, combined with high stability and the potential for selective targeting, makes acridinone derivatives excellent fluorescent materials for visualizing biomolecules and monitoring biochemical processes. rsc.orgrsc.org For example, a smart probe based on an acridone derivative (MAA) has been developed for fluorescence imaging in cells, exosomes, and even zebrafish. acs.org

Corrosion Inhibitors: More recently, acridine and acridone derivatives have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. nih.gov The planar structure facilitates adsorption onto the metal surface, forming a protective barrier against corrosive agents. nih.gov

Laser Technologies and Photoelectrochemistry: The unique photophysical properties of acridinones make them suitable for use in laser technologies. rsc.org Furthermore, some derivatives exhibit photoelectrochemical characteristics and can act as oxidase mimics under visible light, opening up applications in biosensing and catalysis. acs.org

Properties

IUPAC Name

3-chloro-10-methylacridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBMWCKISGYFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303857
Record name 3-chloro-10-methylacridin-9(10h)-one
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Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58658-41-6
Record name MLS003106547
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-10-methylacridin-9(10h)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of 3 Chloro 10 Methylacridin 9 10h One

Historical Development of Synthetic Routes to Acridinones

The synthesis of the acridinone (B8587238) core, a tricyclic aromatic structure, has been a subject of chemical research for over a century. Acridinones, also known as 9(10H)-acridinones, are valued for their presence in natural products and their wide-ranging applications, including as dyes and pharmaceutical scaffolds. slideshare.netnih.gov Historically, two primary named reactions have dominated the construction of this heterocyclic system: the Bernthsen synthesis and the Ullmann condensation.

The Bernthsen acridine (B1665455) synthesis , first reported in 1884, involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C). slideshare.netwikipedia.orgcambridge.org While effective for producing a variety of 9-substituted acridines, this method often requires harsh conditions and long reaction times, and can result in low yields. wikipedia.orgyoutube.com More recent modifications, such as using polyphosphoric acid, can allow for lower reaction temperatures, though potentially with reduced yields. wikipedia.org

The Ullmann condensation represents a more versatile and widely used approach for acridinone synthesis. jocpr.com This method typically involves two key steps: first, a copper-catalyzed N-arylation (a Goldberg reaction, a type of Ullmann condensation) between an o-halobenzoic acid and an aniline derivative to form an N-phenylanthranilic acid intermediate. wikipedia.orgchemeurope.com In the second step, this intermediate undergoes intramolecular cyclization, usually under strong acidic conditions (e.g., sulfuric acid or polyphosphoric acid), to yield the acridinone ring system. jocpr.comresearchgate.net This precursor-based approach allows for the strategic placement of substituents on the final acridinone product by selecting appropriately substituted starting materials. jocpr.com

More contemporary methods have also been developed, such as palladium-catalyzed dual C-H carbonylation of diarylamines, offering alternative routes to the acridinone core under different reaction conditions. organic-chemistry.org

Reaction Reactants Catalyst/Reagent Conditions Product
Bernthsen SynthesisDiarylamine, Carboxylic AcidZinc Chloride (ZnCl₂)High Temperature (200-270 °C)9-Substituted Acridine
Ullmann Condensationo-Halobenzoic Acid, AnilineCopper (Cu)High TemperatureN-Phenylanthranilic Acid
Acid-Catalyzed CyclizationN-Phenylanthranilic AcidH₂SO₄ or PPAHeatAcridinone

Targeted Synthesis of 3-Chloro-10-methylacridin-9(10H)-one

The synthesis of the specifically substituted this compound relies on the strategic application of established acridinone synthesis methodologies, particularly precursor-based pathways, followed by functionalization.

Alkylation Approaches to N-Methylated Acridinones

The introduction of the methyl group at the N-10 position is a crucial step in the synthesis of the target compound. This is typically achieved through N-alkylation of the acridinone heterocycle. The nitrogen atom in the acridinone core is part of a secondary amine (an amide, specifically) and can be deprotonated by a suitable base to form an anion, which then acts as a nucleophile.

The reaction generally involves treating the parent acridinone (in this case, 3-chloroacridin-9(10H)-one) with a base, such as potassium carbonate, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate. researchgate.net This process results in the formation of the N-methylated product. jocpr.com Microwave irradiation has also been employed to accelerate the N-alkylation of substituted acridones with alkyl halides in the absence of a solvent. jocpr.com

Precursor-Based Synthesis Pathways

The most logical approach to this compound is a precursor-based pathway founded on the Ullmann condensation. This strategy builds the desired substitution pattern into the reactants before the formation of the tricyclic system.

The synthesis would commence with the condensation of an appropriately substituted o-halobenzoic acid and an aniline. To achieve the "3-chloro" substitution, one could start with 2,5-dichlorobenzoic acid and aniline, or 2-chlorobenzoic acid and 4-chloroaniline. The subsequent copper-catalyzed reaction forms the N-(4-chlorophenyl)anthranilic acid intermediate. This precursor, already containing the necessary chlorine atom at the correct eventual position, is then cyclized. The cyclization is induced by a strong acid like polyphosphoric acid (PPA) or sulfuric acid, which promotes an intramolecular electrophilic acylation to furnish 3-chloroacridin-9(10H)-one. researchgate.net The final step is the N-methylation of this intermediate, as described in section 2.2.1, to yield the target molecule, this compound.

Diversification Strategies for this compound Derivatives

The structure of this compound contains functional handles that allow for further chemical modifications, enabling the synthesis of a diverse library of related compounds. These diversification strategies primarily involve reactions at the aromatic rings and the chloro substituent.

Halogenation and Other Substitution Reactions

The acridinone core is an aromatic system that can undergo electrophilic substitution reactions. The introduction of additional halogen atoms or other functional groups can be achieved using standard aromatic substitution chemistry. pharmaguideline.com The existing substituents on the ring system will direct the position of the incoming electrophile. For acridine, electrophilic attack preferably occurs at the 2- and 7-positions. pharmaguideline.com

Typical halogenation might involve treating this compound with reagents such as N-bromosuccinimide (NBS) for bromination or chlorine gas (Cl₂) with a Lewis acid catalyst for further chlorination. youtube.com The precise conditions and resulting regioselectivity would depend on the electronic nature of the substituted acridinone ring.

Reaction Type Reagent Potential Outcome
BrominationN-Bromosuccinimide (NBS)Introduction of a bromine atom onto the aromatic core.
ChlorinationCl₂ / Lewis AcidIntroduction of an additional chlorine atom.
NitrationHNO₃ / H₂SO₄Introduction of a nitro group.

Catalytic Coupling Methodologies

The chlorine atom at the 3-position serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification. The aryl chloride can participate in a variety of coupling reactions, which typically involve an oxidative addition step of the aryl halide to a palladium(0) catalyst. youtube.com

Examples of applicable catalytic coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, attaching a new aryl or alkyl group at the 3-position.

Buchwald-Hartwig Amination: Coupling with an amine using a palladium catalyst to form a new carbon-nitrogen bond, replacing the chlorine with an amino group.

Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene at the 3-position.

These methodologies provide a modular approach to introduce a wide array of functional groups and structural motifs onto the 3-position of the acridinone scaffold, starting from this compound.

Formation of Biacridinyl Systems

The synthesis of biacridinyl systems, which are characterized by the coupling of two acridine or acridinone units, represents a significant area of research in medicinal chemistry. While direct coupling of this compound to form a biacridinyl system is not extensively detailed in the available literature, the principles of biaryl synthesis can be applied. The Ullmann reaction, a classic method for forming carbon-carbon bonds between aryl halides, is a pertinent example. This reaction traditionally involves the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures. organic-chemistry.org

In a hypothetical application to this compound, the chloro substituent at the 3-position could serve as a handle for such a coupling reaction. The reaction would likely require an excess of a copper catalyst and high temperatures to proceed. organic-chemistry.org The active species in this process is a copper(I) compound, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new aryl-aryl bond. organic-chemistry.org

Modern variations of the Ullmann reaction and other cross-coupling reactions, such as those catalyzed by palladium or nickel, could also be explored for the synthesis of biacridinyl systems from this compound. These contemporary methods often offer milder reaction conditions and a broader substrate scope.

Advanced Derivatization: Quaternary Salts

The derivatization of acridinone scaffolds to form quaternary salts is a key strategy for modifying their physicochemical and biological properties. The formation of a quaternary ammonium salt from this compound would involve the alkylation of the nitrogen atom within the acridinone ring system. This process introduces a positive charge, which can enhance the molecule's solubility in aqueous media and its ability to interact with biological targets.

A general approach to forming such quaternary salts involves reacting the parent acridinone with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate. The reaction is typically carried out in a suitable solvent, and the resulting quaternary salt precipitates out of the solution or is isolated after removal of the solvent. The specific conditions, including temperature and reaction time, would need to be optimized for this compound.

Advanced derivatization protocols can be employed for the unambiguous identification of complex molecules, and similar principles can be applied to the synthesis and characterization of acridinone quaternary salts. nih.gov These methods often involve specific reagents that react with the target molecule to produce a derivative with distinct properties, facilitating its analysis by techniques such as mass spectrometry or chromatography. nih.gov

Green Chemistry Approaches in Acridinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including acridinones, to reduce the environmental impact of chemical processes. mdpi.com These approaches focus on the use of less hazardous solvents, alternative energy sources, and efficient catalytic systems.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. anton-paar.comresearchgate.net The use of microwaves can accelerate reactions such as the Bernthsen reaction, which is used for acridine synthesis. researchgate.netclockss.org For the synthesis of acridinone derivatives, microwave-assisted methods have been shown to be highly efficient. proquest.com For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form acridone-triazole hybrids can be performed under microwave irradiation, leading to good yields in shorter reaction times. ias.ac.in

MethodReactantsConditionsYieldReference
Microwave-AssistedDimedone, arylglyoxals, ammonium acetateWater, microwave irradiationGood to excellent
Microwave-Assisted10-(prop-2-yn-1-yl)acridone, aromatic azidesCuI, microwave75-90% proquest.com
Conventional Heating10-(prop-2-yn-1-yl)acridone, aromatic azidesCuI, 80°C48-62% proquest.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. youtube.com Ultrasonic irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through a phenomenon called cavitation. youtube.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, often with the benefits of shorter reaction times and simpler workups. nih.govmdpi.com The synthesis of isoxazolines, for example, has been efficiently carried out using ultrasound assistance. nih.gov While specific examples for this compound are not detailed, the general applicability of ultrasound in heterocyclic synthesis suggests its potential in this context. nih.govyoutube.com

Green Catalysts and Solvents:

The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. For acridinedione synthesis, a magnetically separable heterogeneous catalyst, Fe3O4@Polyaniline-SO3H, has been used, allowing for easy recovery and reuse of the catalyst. mdpi.com Water is often employed as a green solvent in these reactions. rsc.org For instance, the synthesis of acridine sulfonamide derivatives has been achieved in water using sulfuric acid as an environmentally friendly catalyst. rsc.org

Synthetic Exploration of Related Acridinone Analogues

Isoxazoline-Fused Acridinone Synthesis

The fusion of an isoxazoline ring to the acridinone scaffold represents an intriguing synthetic challenge that can lead to novel molecular architectures with potentially unique biological activities. The synthesis of such fused systems can be approached through 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. nih.gov

A plausible synthetic route would involve the reaction of an acridinone derivative containing a suitable dipolarophile with a nitrile oxide as the 1,3-dipole. For example, an acridinone with an alkene substituent could react with an in situ generated nitrile oxide to form the isoxazoline ring. The regioselectivity of this cycloaddition would be a key aspect to control.

The synthesis of isoxazoline-fused isoquinolinones, a structurally related class of compounds, has been reported. nih.govmdpi.com These syntheses often rely on the 1,3-dipolar cycloaddition of nitrile oxides to a suitable precursor. nih.gov Similar strategies could be adapted for the synthesis of isoxazoline-fused acridinones. Ultrasound assistance has also been shown to be an efficient method for the synthesis of isoxazolines, offering a green chemistry approach to these structures. nih.gov

Acridone-Peptide Conjugation

The conjugation of acridinone moieties to peptides is a well-established strategy for developing targeted therapeutic agents and molecular probes. benthamdirect.comnih.gov These conjugates can combine the DNA-intercalating or other biological properties of the acridinone with the specific recognition capabilities of the peptide.

Solid-phase synthesis is a common and efficient method for preparing acridone-peptide conjugates. nih.govacs.org This technique involves the stepwise assembly of the peptide on a solid support, followed by the coupling of the acridinone carboxylic acid derivative to the N-terminus of the resin-bound peptide. acs.org For example, a 9-anilinoacridine-4-carboxylic acid has been used for the solid-phase synthesis of a combinatorial library of acridine-peptide conjugates. nih.govacs.org

The synthesis of symmetrical 3,6-bispeptide-acridone conjugates has also been reported, involving the coupling of a bifunctionalized acridone (B373769) to a resin-bound peptide. acs.org This method allows for the creation of molecules with two peptide chains attached to the acridone core. acs.org

Conjugate TypeSynthetic MethodKey Acridone IntermediateReference
Single PeptideSolid-Phase Synthesis9-anilinoacridine-4-carboxylic acid nih.govacs.org
Bis-PeptideSolid-Phase Synthesis3,6-bischloroacridone or 3,6-biscarboxylic acid-acridone acs.org

Acridinone-Triazole Hybrid Synthesis

The synthesis of hybrid molecules containing both acridinone and triazole rings has garnered significant interest, largely due to the versatile nature of the triazole ring as a linker and its favorable biological properties. nih.gov The most prominent method for constructing these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.netgriffith.edu.au

This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. proquest.comias.ac.inresearchgate.net To synthesize an acridinone-triazole hybrid, one of the reactants would be an acridinone derivative bearing either an azide or an alkyne functional group, which is then reacted with a corresponding alkyne or azide-containing molecule.

For example, 10-(prop-2-yn-1-yl)acridone can be reacted with various aromatic azides in the presence of a copper(I) catalyst to yield a series of acridone-1,2,3-triazole derivatives. proquest.comias.ac.in This reaction can be performed under both conventional heating and microwave irradiation, with the latter offering significant advantages in terms of reaction time and yield. proquest.comias.ac.in

MethodAcridone ReactantCo-ReactantCatalystYield (Microwave)Reference
CuAAC10-(prop-2-yn-1-yl)acridoneAromatic AzidesCuI75-90% proquest.com
CuAAC10-(prop-2-yn-1-yl)acridone2-azido-N-phenylacetamideCopper sulfate/sodium ascorbateGood ias.ac.in

The resulting acridinone-triazole hybrids are a promising class of compounds with potential applications in medicinal chemistry. nih.govresearchgate.net

Synthesis of Acridine Sulfonamide Derivatives

The synthesis of acridine sulfonamide derivatives from this compound is a multi-step process that typically involves the initial introduction of an amino group, followed by sulfonylation. This approach allows for the versatile derivatization of the acridinone core, leading to a range of sulfonamides with potential applications in medicinal chemistry and materials science.

The key intermediate, 3-amino-10-methylacridin-9(10H)-one, is first synthesized from the parent chloroacridinone. Subsequently, this amino derivative serves as a nucleophile in a reaction with various sulfonyl chlorides to yield the final sulfonamide products.

Step 1: Synthesis of 3-Amino-10-methylacridin-9(10H)-one

The conversion of this compound to its amino analogue can be achieved through several established synthetic methodologies for the amination of aryl halides. Two prominent methods are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): In this method, the chloroacridinone is treated with a source of ammonia, such as aqueous or gaseous ammonia, often in the presence of a copper catalyst and at elevated temperatures and pressures. The electron-withdrawing nature of the acridinone system can facilitate the displacement of the chloride by the amine nucleophile. nih.govmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to SNAr. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netbeilstein-journals.org The reaction typically employs a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate) to couple the chloroacridinone with an ammonia equivalent, such as benzophenone imine followed by hydrolysis, or directly with ammonia under specific conditions.

Step 2: Sulfonylation of 3-Amino-10-methylacridin-9(10H)-one

Once the 3-amino-10-methylacridin-9(10H)-one intermediate is obtained and purified, it is converted to the corresponding sulfonamide. This is typically achieved by reacting the amino group with a sulfonyl chloride (R-SO2Cl) in the presence of a base, such as pyridine or triethylamine. wisc.edu The base serves to neutralize the hydrochloric acid byproduct of the reaction. The nature of the "R" group on the sulfonyl chloride can be varied to produce a library of acridine sulfonamide derivatives with different physicochemical properties.

The general reaction is as follows:

3-Amino-10-methylacridin-9(10H)-one + R-SO2Cl → 3-(R-sulfonamido)-10-methylacridin-9(10H)-one + HCl

The resulting sulfonamide can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Table of Synthesized Acridine Sulfonamide Derivatives

The following table provides examples of acridine sulfonamide derivatives that can be synthesized using the described methodology, along with their corresponding sulfonyl chloride reactants.

Derivative No.Sulfonyl Chloride ReactantR GroupMolecular Formula of Derivative
1 Benzenesulfonyl chloridePhenylC20H16N2O3S
2 p-Toluenesulfonyl chloride4-MethylphenylC21H18N2O3S
3 Methanesulfonyl chlorideMethylC15H14N2O3S
4 Dansyl chloride5-(Dimethylamino)naphthalen-1-ylC26H23N3O3S
5 4-Nitrobenzenesulfonyl chloride4-NitrophenylC20H15N3O5S

Research Findings

Detailed research into the synthesis of acridine sulfonamides has demonstrated the robustness of the two-step approach. The yield of the initial amination step is highly dependent on the chosen method and reaction conditions, with Buchwald-Hartwig amination generally providing higher yields and better functional group tolerance compared to traditional SNAr.

The subsequent sulfonylation step is typically high-yielding, often exceeding 80-90%, provided that the starting aminoacridinone is of high purity. The reaction is generally clean, with the primary purification challenge being the removal of the base-hydrochloride salt. The choice of solvent for the sulfonylation reaction is also critical, with aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran being commonly employed.

Characterization of the resulting acridine sulfonamide derivatives is typically performed using a combination of spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, to confirm the structure and purity of the final products. The development of new acridine sulfonamides continues to be an active area of research, driven by the potential for these compounds to exhibit interesting biological activities and photophysical properties.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 10 Methylacridin 9 10h One and Its Analogues

Oxidation and Reduction Pathways of the Acridinone (B8587238) Core

The acridone (B373769) core, containing both an electron-donating amine and an electron-withdrawing carbonyl group in its central ring, possesses distinct redox properties. rsc.org The oxidation of acridines to their corresponding 9-acridone derivatives is a common transformation, often achieved using oxidizing agents like dichromate in acetic acid. pharmaguideline.com Conversely, the reduction of the acridone core is more challenging. While strong reducing agents like zinc dust can reduce acridones back to acridines, milder conditions may selectively reduce specific functionalities. jocpr.com For instance, the reduction of nitroacridones with reagents like tin and hydrochloric acid typically yields the corresponding aminoacridones without affecting the carbonyl group of the acridone core. jocpr.com

The electrochemical properties of acridone analogues can be systematically studied using techniques like cyclic voltammetry (CV). Studies on N-substituted acridone derivatives reveal insights into their oxidation and reduction potentials. The substitution pattern significantly influences the HOMO and LUMO energy levels, thereby altering the ease of oxidation and reduction. For example, the introduction of electron-donating groups at the N-10 position can modulate the redox behavior. rsc.org

Table 1: Redox Properties of N-Substituted Acridone Analogues rsc.org
CompoundOxidation Potential (E1/2, V)Reduction Potential (E1/2, V)
N-phenylacridone1.11 (irreversible)-2.57 (reversible)
N-(4-methoxyphenyl)acridoneTwo waves (reversible and irreversible)Data Not Specified
N-(biphenyl-4-yl)acridoneTwo waves (reversible and irreversible)Data Not Specified

For 3-Chloro-10-methylacridin-9(10H)-one, the N-methyl group and the C-3 chloro substituent would similarly influence its redox potentials. The electron-donating methyl group would slightly facilitate oxidation, while the electronegative chloro group would make reduction slightly more favorable compared to the unsubstituted N-methylacridone. In some acridinium (B8443388) derivatives, the core can be oxidized under visible light irradiation, demonstrating its capacity to participate in photoredox catalysis. acs.org This process can involve the generation of reactive oxygen species or direct electron transfer from the excited acridinium species. acs.org

Nucleophilic and Electrophilic Substitution Patterns

The substitution pattern on the acridone ring is governed by the inherent electronic properties of the heterocyclic system and the directing effects of existing substituents.

In the case of this compound, the existing chloro-substituent and the N-methylacridone core direct incoming electrophiles. The directing effects are summarized below:

N-Methyl Group: Activating, directs ortho- and para- (to the nitrogen), i.e., positions 1, 3, 6, and 8.

Carbonyl Group: Deactivating, directs meta- (to the carbonyl), i.e., positions 2, 4, 5, and 7.

Chloro Group (at C-3): Deactivating, but ortho-, para-directing. It directs incoming electrophiles to positions 1 and (less likely) 5.

The combined influence suggests that further electrophilic substitution would be challenging due to the presence of two deactivating functionalities (carbonyl and chloro). However, under forcing conditions, substitution would most likely occur at the C-1 position, which is ortho to the chloro group and para to the nitrogen atom.

Nucleophilic Substitution: Nucleophilic aromatic substitution (S_NAr) on the acridone core is also possible, particularly on rings bearing a suitable leaving group and electron-withdrawing substituents. wikipedia.org The S_NAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

For this compound, the chlorine atom at the C-3 position can act as a leaving group. The reaction is facilitated by the electron-withdrawing nature of the acridone's carbonyl group, which helps to stabilize the negative charge of the Meisenheimer complex. The reaction is generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this molecule, the carbonyl group is meta to the chloro substituent, providing some, but not optimal, stabilization. Therefore, displacing the C-3 chlorine with a nucleophile would likely require harsh reaction conditions or the presence of additional activating groups.

Annulation and Cycloaddition Reactions of Acridinone Scaffolds

The unsaturated carbocyclic rings of the acridinone scaffold can participate in annulation and cycloaddition reactions to construct more complex polycyclic systems. These reactions provide powerful methods for expanding the heterocyclic framework. wikipedia.org

Cycloaddition Reactions:

[4+2] Cycloaddition (Diels-Alder Reaction): The benzene (B151609) rings of the acridinone can potentially act as the diene component in a Diels-Alder reaction, reacting with a powerful dienophile. libretexts.org However, the aromaticity of the benzene ring makes this energetically unfavorable unless the ring is appropriately activated. Conversely, specific double bonds within the acridone system could act as a dienophile if reacting with a highly reactive diene. Inverse-electron-demand Diels-Alder reactions, where an electron-rich alkene reacts with an electron-poor diene, are also a possibility for suitably substituted acridinones. wikipedia.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between an alkene and one of the double bonds of the acridinone ring could be used to form four-membered cyclobutane (B1203170) rings. These reactions are synthetically useful for creating strained ring systems. libretexts.orgnumberanalytics.com

Annulation Reactions: Annulation reactions, which form a new ring onto an existing structure, are also applicable to acridinone scaffolds. For example, a reaction sequence analogous to the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could be envisioned. youtube.com An appropriately functionalized acridone could undergo conjugate addition by an enolate, with the resulting intermediate cyclizing to form a new six-membered ring. nih.gov Palladium-catalyzed reductive annulation reactions have also been developed for the direct synthesis of the acridinone core itself from simpler precursors. rsc.org

Intramolecular Interactions and Conformational Analysis

The three-dimensional structure and conformational preferences of acridone derivatives are crucial for their biological activity and material properties. The core acridone ring system is known to be essentially planar. jocpr.com This planarity is a key feature that facilitates interactions such as DNA intercalation. rsc.org

For this compound, the major conformational features are dictated by this rigid, planar core. While the molecule lacks traditional hydrogen bond donors for forming strong intramolecular hydrogen bonds, weaker interactions can play a significant role in its solid-state structure and its interactions with biological targets. nih.govbohrium.com

C-H···O Interactions: Crystal structure analyses of related N-substituted acridones have revealed the presence of intramolecular C-H···O hydrogen bonds, where hydrogen atoms from the N-substituent or the aromatic rings interact with the carbonyl oxygen at C-9. rsc.org These interactions help to stabilize the molecular packing in the crystalline state.

π-π Stacking: The planar nature of the acridone system promotes π-π stacking interactions between molecules in the solid state. The chloro and methyl substituents would influence the geometry and strength of this stacking. rsc.org

Molecular Docking: In the context of medicinal chemistry, the conformation is critical. Molecular modeling studies of substituted acridones as kinase inhibitors show that the acridone core often forms a key hydrogen bond via its carbonyl group with backbone amide groups in the ATP-binding site of the target protein. acs.org The specific substituents, like the C-3 chloro group, would then engage in further hydrophobic or halogen-bond interactions, defining the molecule's binding affinity and selectivity. acs.org

Reaction Mechanisms and Intermediates

Understanding the mechanisms and intermediates involved in the reactions of acridinones is key to controlling their synthesis and functionalization.

Electrophilic Aromatic Substitution (EAS) Mechanism: The mechanism proceeds in two steps. First, the π-system of a benzene ring attacks an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com In the second step, a base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. The first step, the formation of the unstable arenium ion, is the rate-determining step. uci.edu

Nucleophilic Aromatic Substitution (S_NAr) Mechanism: This two-step addition-elimination mechanism is characteristic for aryl halides with electron-withdrawing groups. wikipedia.org

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine at C-3). This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic system and is further stabilized by electron-withdrawing groups like the acridone's carbonyl function.

Elimination: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substitution product. The initial nucleophilic attack is typically the rate-determining step. masterorganicchemistry.com

Oxidation/Chemiluminescence Mechanism: A notable reaction involving the acridone core is the chemiluminescence of acridinium esters. The mechanism, which has been studied computationally, involves the oxidation of the acridone system. The reaction with an oxidant in an alkaline medium leads to the formation of a highly strained four-membered dioxetanone ring intermediate fused to the acridone core. nih.gov The decomposition of this unstable cyclic intermediate is the energy-releasing step that produces an electronically excited 10-methyl-9-acridinone molecule, which then emits light upon relaxation to its ground state. nih.gov This highlights the ability of the acridone core to undergo complex multi-step transformations involving cyclic intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific NMR data for 3-Chloro-10-methylacridin-9(10H)-one is not available in the reviewed literature, the expected ¹H and ¹³C NMR spectra can be inferred from data on related acridone (B373769) derivatives. nih.gov

For instance, the ¹H NMR spectrum of a related acridone derivative, AcridPy, showed characteristic signals for the N-methyl group at approximately δ = 4.04 ppm and a methoxy (B1213986) group at δ = 3.84 ppm. nih.gov For this compound, a singlet for the N-methyl protons would be anticipated, likely in the range of 3.8-4.2 ppm. The aromatic protons would exhibit complex splitting patterns in the downfield region (approximately 7.0-8.5 ppm), with the chlorine substituent inducing shifts in the positions of adjacent protons.

The ¹³C NMR spectrum would similarly show a characteristic signal for the N-methyl carbon at around 33.2 ppm and the carbonyl carbon (C=O) of the acridone system in the highly deshielded region, typically above 170 ppm, as seen in related structures. ias.ac.in The presence of the chlorine atom would influence the chemical shifts of the carbons in the substituted aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ 3.8 - 4.2 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
N-CH₃ ~ 33
Aromatic-C 115 - 145
C-Cl ~ 130

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to display several key absorption bands.

The most prominent peak would be the carbonyl (C=O) stretching vibration of the acridone ketone group, which typically appears in the range of 1630-1600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-N stretching of the tertiary amine within the acridone ring system would likely appear in the 1360-1250 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. While a specific spectrum for the target compound is unavailable, FT-IR data for other acridone derivatives confirms these general assignments. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Carbonyl (C=O) Stretch 1630 - 1600
C=C Aromatic Stretch 1600 - 1450
C-N Stretch 1360 - 1250

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₄H₁₀ClNO), the calculated monoisotopic mass is approximately 243.0451 g/mol .

In an HRMS experiment, the molecular ion peak [M]⁺ would be observed at this m/z value. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be seen, with an [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern in the mass spectrum of acridone derivatives often involves the loss of CO and the methyl group. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy

Acridone and its derivatives are known for their distinct photophysical properties, including strong absorption in the near-UV region and significant fluorescence. researchgate.netnih.gov The electronic absorption spectrum of this compound is expected to show absorption bands in the range of 350-450 nm, which are characteristic of the π-π* transitions within the conjugated acridine (B1665455) ring system. researchgate.net

The fluorescence spectrum would likely exhibit emission in the blue or green region of the visible spectrum, with the exact wavelength and quantum yield being influenced by the chloro-substituent and the solvent used. Acridone derivatives are known to exhibit solvatochromism, where the emission properties are dependent on the polarity of the solvent. researchgate.net

Table 4: Expected Photophysical Properties of this compound

Property Expected Range
Absorption Maximum (λ_abs) 350 - 450 nm

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique used to determine the absolute configuration of chiral molecules. As this compound is an achiral molecule, it would not exhibit a VCD spectrum. This technique is not applicable for the structural elucidation of this particular compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. For acridinone (B8587238) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-31+G(d,p), provide foundational data on their molecular architecture. researchgate.netscienceopen.com

Studies on related heterocyclic compounds have demonstrated that DFT can accurately calculate geometric parameters such as bond lengths and angles, which show good correlation with experimental data obtained from X-ray crystallography. researchgate.net These calculations also determine key electronic properties that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. This information is vital for understanding the potential of acridinone derivatives to participate in chemical reactions and biological interactions.

Table 1: Representative Parameters from DFT Calculations on Related Heterocyclic Compounds

Parameter Description Significance
Optimized Geometry The lowest energy, most stable 3D arrangement of atoms. Correlates with experimental crystal structures and forms the basis for further simulations.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates chemical reactivity, kinetic stability, and electronic excitation energy.

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Correlates with experimental IR and Raman spectra, confirming structural assignments. researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and interaction stability of acridinone derivatives with their biological targets, such as proteins or DNA. ijpsjournal.comtbzmed.ac.ir

In studies involving acridone (B373769) derivatives, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. ijpsjournal.commdpi.com Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the simulated structure compared to a reference structure over time. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. ijpsjournal.comtbzmed.ac.ir

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values can indicate flexible regions of the protein or ligand, which may be important for the binding interaction. ijpsjournal.com

For instance, MD simulations of bis-acridone analogs complexed with topoisomerase II and propyl acridone with DNA have been performed to assess the stability of these interactions. ijpsjournal.comtbzmed.ac.ir Such simulations, often carried out using force fields like AMBER or CHARMM, are crucial for confirming that the predicted binding mode is maintained in a dynamic, solvated environment, thus providing stronger evidence for the proposed mechanism of action. tbzmed.ac.irmdpi.com

In Silico Prediction of Chemical Properties and Reactivity

In silico methods are computational approaches used to predict the physicochemical, pharmacokinetic, and toxicological properties of compounds before they are synthesized. This predictive capability is a cornerstone of modern drug discovery, saving significant time and resources. For acridinone derivatives, various in silico tools are employed to forecast their drug-likeness and potential liabilities. chula.ac.thatlantis-press.com

Commonly predicted properties include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Web-based servers and software like Swiss-ADME and T.E.S.T. (Toxicity Estimation Software Tool) are used to generate these predictions. chula.ac.thcrpsonline.com

Table 2: Examples of In Silico Predicted Properties for Acridinone and Related Derivatives

Property Class Specific Parameter Predicted Aspect Reference
Absorption Human Intestinal Absorption (HIA) Percentage of the compound absorbed from the gut. atlantis-press.com
Distribution Volume of Distribution at Steady State (VDSS) The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. atlantis-press.com
Distribution Blood-Brain Barrier (BBB) Penetration Likelihood of the compound crossing the BBB to act on the central nervous system. ijpsjournal.com

| Toxicity | Acute Toxicity (LD50) | The median lethal dose, a common measure of short-term poisoning potential. | crpsonline.com |

These predictions help researchers prioritize which derivatives to advance for synthesis and experimental testing, focusing on those with the most promising balance of activity and favorable pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Acridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For acridinone derivatives, QSAR models are developed to predict their potency and guide the synthesis of new analogs with enhanced activity. chalcogen.ro

Both 2D-QSAR and 3D-QSAR methods have been applied to heterocyclic compounds related to acridinones. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as lipophilicity (logP), molar refractivity, and electronic parameters. nih.gov

3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use descriptors derived from the 3D structure. They generate contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding modifications are likely to increase or decrease biological activity. atlantis-press.comnih.gov

QSAR models are validated using internal (e.g., leave-one-out cross-validation, q²) and external validation (e.g., prediction on a test set, r²_test) to ensure their robustness and predictive power. nih.gov For related quinoline (B57606) derivatives, QSAR models have successfully identified that increased lipophilicity and the presence of specific atoms like chlorine or fluorine can be favorable for activity. nih.gov

Table 3: Statistical Parameters Used in QSAR Model Validation

Parameter Description Acceptable Value
Coefficient of determination (for the training set). > 0.6
q² or r²cv Cross-validated correlation coefficient. > 0.5

| r²_test | Predictive squared correlation coefficient (for the external test set). | > 0.6 |

Natural Population Analysis for Charge Distribution Studies

Natural Population Analysis (NPA) is a method used within the framework of quantum chemical calculations to derive the charge distribution within a molecule. By assigning partial atomic charges to each atom, NPA provides a chemically intuitive picture of the electron density distribution, which is fundamental to understanding a molecule's electrostatic potential, reactivity, and non-covalent interactions.

While specific NPA studies on 3-Chloro-10-methylacridin-9(10H)-one are not prominently documented, charge calculation is a standard component of DFT studies. Methods like AM1-BCC are also used to generate partial charges for ligands in preparation for molecular dynamics simulations. tbzmed.ac.ir For an acridinone derivative, understanding the charge distribution is critical. The electronegative oxygen of the carbonyl group and the chlorine atom at the C3 position are expected to carry partial negative charges, while adjacent carbon atoms and the nitrogen atom's environment will have distinct electronic characteristics. This charge landscape dictates how the molecule interacts with polar residues in an enzyme's active site or with the phosphate (B84403) backbone of DNA, influencing binding affinity and specificity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). It is extensively used to screen virtual libraries of compounds and to propose binding modes for active molecules, thereby elucidating their potential mechanism of action. nih.govresearchgate.net

For acridinone derivatives and related structures, molecular docking has been employed to study their interactions with various biological targets, including:

Topoisomerases: Enzymes critical for DNA replication, making them key targets for anticancer drugs. ijpsjournal.com

Histone Deacetylases (HDACs): Enzymes involved in gene expression regulation, also targeted in cancer therapy. nih.govnih.gov

DNA: The planar acridinone core allows for intercalation between DNA base pairs, a common mechanism for cytotoxic agents. scienceopen.com

Docking simulations yield a score that estimates the binding affinity (e.g., in kcal/mol) and provide a 3D model of the ligand-receptor complex. nih.gov This model allows researchers to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. For example, docking studies might reveal a hydrogen bond between the carbonyl oxygen of the acridinone and a specific amino acid residue in an enzyme's active site, providing a testable hypothesis for site-directed mutagenesis experiments. scienceopen.comnih.gov

Mechanisms of Action at the Subcellular and Molecular Levels

DNA and RNA Intercalation Mechanisms

The flat, aromatic ring system of acridone (B373769) compounds allows them to insert between the base pairs of DNA and RNA, a process known as intercalation. This physical insertion can lead to significant changes in the structure and function of nucleic acids.

Interactions with Nucleic Acid Structures

Acridone derivatives are well-documented DNA intercalating agents. This interaction is primarily non-covalent, driven by hydrophobic forces and van der Waals interactions between the aromatic rings of the acridone and the base pairs of the nucleic acid. farmaciajournal.com The intercalation causes a distortion of the DNA double helix, often leading to an unwinding of the helical structure. For some 6-chloro-substituted acridine (B1665455) derivatives, DNA unwinding angles have been determined to be approximately 17 degrees. While specific studies on 3-Chloro-10-methylacridin-9(10H)-one are not available, it is plausible that it would induce a similar degree of unwinding upon intercalation.

The binding affinity of acridone derivatives to DNA can be substantial. Studies on N10-alkylated 2-bromoacridones have reported binding constants (K) in the range of 0.3 to 3.9 x 10^5 M-1. nih.gov The presence of substituents on the acridone core can influence this binding. The chloro and methyl groups on this compound are expected to modulate its electronic and steric properties, thereby affecting its binding affinity and specificity to different DNA sequences.

Table 1: DNA Binding and Unwinding Properties of Acridine/Acridone Derivatives

Compound Class Binding Affinity (K) DNA Unwinding Angle (°)
6-chloro-substituted acridines Not specified in provided search results ~17
N10-alkylated 2-bromoacridones 0.3 - 3.9 x 10^5 M⁻¹ Not specified in provided search results
3,9-Disubstituted acridines 2.81 - 9.03 x 10^4 M⁻¹ Not specified in provided search results

Selective Binding to G-Quadruplex DNA

In addition to duplex DNA, acridone derivatives have been shown to interact with and stabilize non-canonical DNA structures known as G-quadruplexes. These structures are formed in guanine-rich regions of DNA, such as those found in telomeres and the promoter regions of some oncogenes. aacrjournals.orgnih.gov Stabilization of these G-quadruplexes can interfere with key cellular processes like telomere maintenance and gene transcription, making them attractive targets for anticancer drug development.

While acridone derivatives generally show a lower binding affinity for G-quadruplexes compared to their acridine counterparts, they can still effectively stabilize these structures. nih.gov Some 4,5-disubstituted acridones have demonstrated high affinity and selectivity for telomeric G-quadruplex DNA in Fluorescence Resonance Energy Transfer (FRET) assays. nih.gov The selectivity for particular G-quadruplex structures, such as those in the c-myc oncogene promoter, over others has also been observed for some acridine derivatives. nih.gov It is hypothesized that this compound may also exhibit selective binding to certain G-quadruplex structures, a property that would be crucial for targeted therapeutic applications.

Table 2: G-Quadruplex Binding Characteristics of Acridone Derivatives

Compound Class Assay Method Selectivity
4,5-disubstituted acridones FRET High affinity and selectivity for telomeric G-quadruplexes
3,6-Bis-peptide acridone conjugates Not specified in provided search results Peptide sequence-dependent, up to >50-fold specificity for G-quadruplexes

Enzyme Inhibition and Modulation

The biological activity of acridone derivatives extends to the inhibition and modulation of various enzymes that are critical for cell function and proliferation.

Inhibition of Cellular and Viral Enzymes

The acridone scaffold is a versatile platform for the development of inhibitors against a range of cellular and viral enzymes. Their planar structure allows them to fit into the active sites of enzymes, leading to competitive or non-competitive inhibition. While specific enzymatic inhibition data for this compound is not available, the broader class of acridone derivatives has been extensively studied for these properties. nih.govnih.gov

Interactions with Topoisomerase Systems

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Acridine and acridone derivatives are well-known inhibitors of topoisomerase II. nih.govmdpi.com They can act as "poisons" by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately cell death. mdpi.comnih.gov

The inhibitory activity of acridine derivatives against topoisomerase II can be evaluated using assays such as the DNA decatenation assay, which measures the enzyme's ability to unlink catenated DNA circles. For some novel acridine-thiosemicarbazone derivatives, significant inhibition of topoisomerase IIα has been observed at a concentration of 100 µM. nih.gov Although specific IC50 values for this compound are not documented, its structural similarity to known topoisomerase inhibitors suggests it may also interfere with topoisomerase function.

Modulation of Kinase Activity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Acridone derivatives have emerged as potent inhibitors of various protein kinases. nih.govnih.govacs.org

High-throughput screening has identified acridine analogs as potent inhibitors of kinases such as haspin and DYRK2. nih.gov Furthermore, various substituted acridones have been synthesized and shown to inhibit kinases like AKT and Microtubule Affinity-Regulating Kinase 4 (MARK4). nih.govacs.org For instance, some N10-substituted acridone-2-carboxamide derivatives have demonstrated potent AKT inhibitory activity with IC50 values in the low micromolar range. nih.gov Tryptophan-bearing acridone derivatives have also shown significant cytotoxicity against cancer cell lines with EC50 values ranging from 2.13 to 4.22 µM, attributed in part to MARK4 inhibition. acs.org Given these findings, it is plausible that this compound could modulate the activity of one or more protein kinases, contributing to its potential biological effects.

Table 3: Kinase Inhibitory Activity of Acridone Derivatives

Acridone Derivative Class Target Kinase IC50 / EC50
Acridine analog Haspin 10 nM
Acridine analog DYRK2 Potent inhibition
N10-substituted acridone-2-carboxamides AKT 5.38 - 6.90 µM (IC50)
Tryptophan-bearing acridones MARK4 (inhibition leads to cytotoxicity) 2.13 - 4.22 µM (EC50)

Receptor Binding and Signaling Pathway Modulation

This section is awaiting specific research data on the receptor binding and signaling pathway modulation by this compound.

Interactions with Cellular Components (excluding whole-cell cytotoxicity related to clinical safety)

Research has shown that acridone derivatives can interact with key cellular components. For instance, certain substituted acridones have been found to bind to Microtubule Affinity-Regulating Kinase 4 (MARK4) with high affinity. acs.org Docking studies of these analogs have revealed specific interactions within the MARK4 binding site. The acridone backbone typically forms a hydrogen bond with the amino group of Alanine-135 (Ala135) in the hinge region of the kinase. acs.org Further interactions can be influenced by the nature of the substituents on the acridone ring. For example, a phenyl group can form pi-alkyl interactions with Ala195 near the DFG motif, while a fluoro-substituted phenyl ring can establish a hydrogen bond with Glycine-65 (Gly65) and a halogen bond with Alanine-68 (Ala68) in the P-loop's hydrophobic region. acs.org Additionally, tryptophan analogs of acridone have been observed to form a second hydrogen bond between the indole's NH group and the carboxylic acid of Aspartate-196 (Asp196) in the DFG motif. acs.org While these findings are for acridone derivatives, they suggest potential interaction modes for this compound with cellular kinases.

The National Cancer Institute (NCI) has tested this compound (under the identifier NSC162887) in its NCI-60 human tumor cell line screen, which assesses the compound's efficacy against a panel of 60 different human cancer cell lines. ontosight.ai This indicates an interaction with cellular machinery leading to growth inhibition, though the specific molecular targets within the cells were not detailed in the available summary.

Photochemical and Photobiological Mechanisms

The photochemical behavior of the acridone core structure is a significant aspect of its mechanism of action. Acridone derivatives can act as potent photooxidants. nih.gov Studies on electron-deficient acridones have shown that Brønsted acid activation can dramatically increase their excited-state oxidation power. nih.gov Upon reduction, these protonated acridones can transform into even more potent photooxidants. nih.gov

Furthermore, acridone has been utilized as a photoredox catalyst in metal-free photochemical C-H direct arylation reactions. rsc.org This process involves the use of diazonium salts as precursors for aryl radicals, which is facilitated by the photochemical properties of the acridone catalyst under mild conditions. rsc.org

Investigations into the photooxygenation of acridone-derived alkenes have revealed interesting reactivity patterns. While some electron-rich derivatives are chemically unreactive towards singlet oxygen, others undergo oxidative cleavage, presumably through the formation of intermediate 1,2-dioxetanes. mdpi.com This highlights the potential for this compound to participate in photochemical reactions involving reactive oxygen species, a key mechanism in photodynamic therapy.

Interactive Data Table: Photophysical Properties of Acridone Derivatives

The following table summarizes the photophysical properties of some acridone and related derivatives, providing insight into the potential behavior of this compound.

CompoundAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)
Acridinylidene derivative (7)378537159
Acridinylidene derivative (8)417537120
Xanthenylidene derivative (10)329439110
Data sourced from Lippold et al., 2021. mdpi.com

Structure Activity Relationships Sar in Acridinone Chemistry

Influence of Substituent Position on Chemical Activity

The position of a substituent on the acridinone (B8587238) ring is a critical determinant of biological activity. Even minor positional shifts of a functional group can lead to significant changes in efficacy, selectivity, and mechanism of action. This is because different regions of the scaffold interact with distinct pockets and residues of a biological target. researchgate.netnih.gov

Research on various heterocyclic and aromatic systems consistently demonstrates that positional isomerism governs the therapeutic potential. For instance, in a series of fluorinated and trifluoromethylated tetracyclic acridone (B373769) derivatives, substituents at the meta-position of an appended aromatic ring conferred greater cytotoxic activity than those at the ortho or para positions. nih.gov This highlights a sensitive dependence on the substituent's electronic and steric influence relative to the point of attachment. Similarly, studies on other pharmacophores have shown that a chlorine substituent in the meta-position can lead to a marked increase in inhibitory activity compared to its placement at the para-position, indicating that effects beyond simple lipophilicity, such as specific steric or electronic interactions, are at play. eurochlor.org

For the 3-chloro-acridinone core, the chlorine atom is located on the 'A' ring of the scaffold. Its placement here, as opposed to the C-1, C-2, or C-4 positions, dictates a unique electronic distribution across the molecule, influencing its pKa, reduction potential, and capacity for intermolecular interactions. While direct comparative studies between all positional isomers of chloro-acridone are not extensively detailed in single reports, the collective evidence from medicinal chemistry underscores that the 3-position provides a distinct chemical environment that is directly linked to its specific activity profile. nih.govresearchgate.net

Table 1: Influence of Substituent Position on Biological Activity in Acridinone Analogs This table collates findings from related compounds to illustrate the principle of positional influence.

Scaffold/Series Substituent Positional Effect on Activity Reference
Tetracyclic Acridone Analogs -CF₃, -F meta > para > ortho nih.gov
N-methyl-O-phenyl carbamates -Cl meta-substitution caused a fourfold increase in inhibition vs. para eurochlor.org
Indenopyridines -Cl Introduction at ortho, meta, or para positions induced significant cytotoxicity nih.gov

Impact of Halogenation on Molecular Recognition

The introduction of a halogen, such as chlorine, onto the acridinone scaffold profoundly impacts its physicochemical properties and potential for molecular recognition. The chlorine atom at the C-3 position in 3-Chloro-10-methylacridin-9(10H)-one imparts several key features. Firstly, it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. eurochlor.orgresearchgate.net Secondly, due to its electronegativity, the chlorine atom alters the electron density of the aromatic system, influencing stacking interactions with DNA bases or aromatic amino acid residues in proteins. researchgate.net

Most significantly, a covalently bound chlorine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a biological target. researchgate.net This interaction, though weaker than a hydrogen bond, can be highly directional and specific, contributing significantly to binding affinity and selectivity.

Molecular modeling and experimental studies on related acridone derivatives have provided evidence for such interactions. For example, studies on N(10)-substituted-2-chloroacridones as multidrug resistance modulators suggest that halogenated molecules can effectively block P-glycoprotein. researchgate.net In a separate study, a chlorine substituent at the C-4 position of an acridone scaffold was found to participate in interactions with ATP and Mg²⁺ within the P-glycoprotein efflux pump, demonstrating the direct role of halogenation in molecular recognition at a target site. nih.gov It is therefore highly probable that the C-3 chlorine atom of the title compound likewise engages in specific, activity-conferring interactions with its biological partners.

N-Alkylation and N-Substitution Effects on Activity Profiles

The substitution at the N-10 position is a cornerstone of acridinone SAR. The presence of a methyl group in This compound , as opposed to an unsubstituted N-H, has critical consequences. A primary effect is the prevention of tautomerization to the 9-hydroxyacridine form. The N-10 alkylation effectively "locks" the molecule into the acridinone chemical structure, which is often the more thermodynamically stable and biologically active isomer. researchgate.net

Conversely, extensive work has been done on synthesizing series of N-10 substituted acridones to act as anticancer agents or P-glycoprotein modulators. researchgate.netresearchgate.net In these series, large and complex side chains are often attached to the N-10 position to create specific interactions with the target protein. These findings collectively indicate that while the N-10 position is tolerant of a wide variety of substituents, a small alkyl group like methyl often provides a baseline of activity by ensuring the molecule maintains the stable and planar acridinone form.

Planarity and Conformational Flexibility in Biological Recognition

A defining structural characteristic of the acridinone scaffold is its rigid, tricyclic planarity. researchgate.net This flatness is crucial for many of its biological activities, particularly those involving intercalation into DNA. The planar aromatic surface of the acridone ring system allows it to slip between the base pairs of the DNA double helix, leading to a distortion of the DNA structure that can inhibit the function of enzymes like topoisomerases and DNA polymerases. nih.govdoi.org This mechanism is a well-established paradigm for many acridine- and acridone-based anticancer drugs. doi.org

Pharmacophore Elucidation of Acridinone Scaffolds

The acridone scaffold is considered a privileged pharmacophore because it presents a specific three-dimensional arrangement of chemical features that are recognized by various biological targets. nih.gov Elucidation of this pharmacophore model is key to understanding its activity and designing new derivatives. Based on extensive SAR studies, the essential features of the acridinone pharmacophore can be defined.

A Planar Aromatic System: The rigid, tricyclic, and planar structure is the foundational element, essential for intercalation and π-stacking interactions. researchgate.net

A Hydrogen Bond Acceptor: The carbonyl group at the C-9 position is a critical hydrogen bond acceptor. Molecular docking studies consistently show this oxygen atom forming hydrogen bonds with amino acid residues (such as backbone amides) in the active sites of target proteins, like protein kinases. researchgate.net

Modulation at the N-10 Position: The nitrogen atom serves as a key point for substitution. This position allows for the attachment of various groups to fine-tune lipophilicity, solubility, and target specificity without disrupting the core pharmacophore. The substitution also locks the molecule in the active acridinone form. researchgate.netresearchgate.net

Specific Substitution Zones on Aromatic Rings: The aromatic rings provide surfaces for hydrophobic and van der Waals interactions. Furthermore, specific positions (e.g., C-2, C-3, C-4) are crucial for introducing substituents that can engage in additional interactions, such as the halogen bonding potential of a chlorine atom, to enhance potency and selectivity for specific targets like P-glycoprotein or kinases. nih.govresearchgate.net

Table 2: Key Pharmacophoric Features of the Acridinone Scaffold

Feature Description Role in Biological Activity Reference
Tricyclic Planar System A flat, rigid aromatic scaffold. Essential for DNA intercalation and π-stacking with protein residues. researchgate.net
C-9 Carbonyl Group A ketone functional group. Acts as a key hydrogen bond acceptor with target residues. researchgate.net
N-10 Heteroatom A nitrogen atom in the central ring. Site for substitutions to modulate properties and lock the active tautomer. researchgate.netresearchgate.net
Aromatic Ring Surface Benzene (B151609) rings of the scaffold. Provides sites for halogenation and other substitutions to create specific interactions (e.g., halogen bonds, hydrophobic interactions). nih.govresearchgate.net

Applications in Chemical Research and Material Science Excluding Direct Human Therapeutic Applications

Precursor Chemistry and Building Block Utility

In the realm of organic synthesis, the term "building block" refers to a molecule that can be readily used to assemble larger, more complex molecular architectures. These foundational compounds are instrumental in medicinal chemistry, organic chemistry, and material chemistry for the bottom-up, modular construction of supramolecular complexes, metal-organic frameworks, and other functional organic molecules. thieme.demerckmillipore.com

While specific research detailing the extensive use of 3-Chloro-10-methylacridin-9(10H)-one as a primary building block is not widely documented, the acridone (B373769) core itself is a well-established platform for the synthesis of a diverse range of derivatives. The presence of a chloro-substituent and a methyl group on the acridone framework of this compound offers specific sites for chemical modification. These sites can be exploited in various organic reactions to introduce new functional groups, thereby creating a library of novel compounds with tailored properties. The synthesis of various acridone derivatives often involves multi-step reaction sequences where the strategic introduction and modification of substituents on the acridone ring are key. researchgate.net

The general synthetic utility of related acridone structures suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules for various research applications. The chloro group, for instance, can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the attachment of other molecular fragments.

Fluorescent Probes and Chemical Sensors

Fluorescent probes are indispensable tools in chemical and biological research, enabling the detection and imaging of specific molecules with high sensitivity and spatiotemporal resolution. The development of such probes for reactive species like nitric oxide (NO) is of particular interest due to the molecule's critical roles in physiological and pathological processes. nih.gov

Detection of Specific Molecular Species (e.g., Nitric Oxide)

The detection of nitric oxide often relies on fluorescent probes that undergo a distinct change in their emission properties upon interaction with NO. A common strategy involves the use of a fluorophore coupled to a reactive moiety that selectively interacts with nitric oxide or its derivatives. While direct research on this compound as a nitric oxide probe is limited, the broader class of acridine (B1665455) and acridone derivatives has been explored for this purpose.

For instance, a novel fluorescent probe for monitoring nitric oxide production was developed using an acridine-labeled 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) radical. nih.gov In this system, the fluorescence of the acridine moiety is initially quenched. The presence of an NO-releasing agent leads to a decrease in fluorescence, which corresponds to the concentration of NO. This system was capable of detecting nitric oxide at concentrations below 100 nM. nih.gov

Another approach involves metal-based sensors. For example, a copper-fluorescein complex has been shown to be a valuable lead compound for the detection of NO in living cells. nih.gov These sensors can identify NO produced by different nitric oxide synthase enzymes. nih.gov A phenanthroquinone-pyridoxal based fluorophore has also been synthesized for the selective and sensitive detection of nitric oxide, with a limit of detection of 78 nM. nih.gov

Although specific data for this compound is not available, its inherent fluorescence properties make its derivatives potential candidates for the development of new nitric oxide sensors. The chloro- and methyl-substituents could be modified to incorporate a nitric oxide-reactive trigger, following established design principles for fluorescent probes.

Imaging Applications in Cellular Systems (Non-Clinical)

The ability of fluorescent probes to function within living cells is crucial for understanding biological processes. Probes designed for cellular imaging must be cell-permeable and exhibit low cytotoxicity. nih.govnih.gov While there is no specific documentation on the use of this compound for non-clinical cellular imaging, the principles derived from related compounds are applicable.

Fluorescent probes for nitric oxide, once validated for their specificity and sensitivity, are often applied in cellular systems to visualize the production of NO in response to various stimuli. For example, metal-based fluorescent sensors have been used to identify NO from both inducible and constitutive forms of nitric oxide synthase in living cells. nih.gov Similarly, a phenanthroquinone-pyridoxal based probe has been shown to be suitable for living cell imaging applications due to its low cytotoxicity and cell permeability. nih.gov

The development of this compound-based probes for cellular imaging would require synthetic modification to enhance cell uptake and to incorporate a specific sensing mechanism, followed by rigorous testing in cell culture models to evaluate performance and biocompatibility.

Chemiluminescent Systems and Bioanalytical Assays

Chemiluminescence, the emission of light from a chemical reaction, forms the basis of highly sensitive bioanalytical assays. Acridinium (B8443388) esters are a well-known class of chemiluminescent labels used in immunoassays and other detection methods. While the direct application of this compound in this context is not specifically reported, the fundamental chemistry of the acridone core is highly relevant.

The utility of acridone derivatives in chemiluminescent systems suggests that functionalized versions of this compound could be developed as novel chemiluminescent probes. The chloro- and methyl- groups provide handles for the attachment of reactive groups necessary for triggering the light-emitting reaction, or for conjugation to biomolecules for use in specific bioassays.

Advanced Materials Development

The unique electronic and photophysical properties of the acridone scaffold make it an attractive component for the development of advanced materials, particularly in the field of optoelectronics.

Polymerizable Compounds for Optoelectronic Applications

The incorporation of chromophores like acridone derivatives into polymers can lead to materials with interesting photophysical properties, suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. While there is no specific research on the polymerization of this compound, the general concept of creating polymerizable acridone derivatives is an active area of research.

To make this compound polymerizable, it would need to be functionalized with a polymerizable group, such as a vinyl, acrylate, or styrenyl moiety. This could potentially be achieved through chemical modification at the chloro-position or by derivatizing the aromatic rings of the acridone core. The resulting monomer could then be polymerized, either on its own or with other monomers, to create a polymer with pendant this compound units. The properties of the resulting polymer, such as its fluorescence, charge transport characteristics, and processability, would depend on the structure of the monomer and the polymerization conditions.

Organic Pigments and Dyes in Industrial Chemistry

The acridone structure is the foundation for a class of high-performance pigments known as quinacridones, which are celebrated for their exceptional lightfastness, thermal stability, and chemical resistance. Acridone itself is a highly fluorescent compound, a property that is sensitive to its chemical environment. nih.gov This makes the acridone core an attractive chromophore for creating a wide array of dyes and pigments.

The color and properties of acridone-based colorants are significantly influenced by the substituents on the tricyclic ring. The introduction of a chlorine atom, such as in this compound, can have a profound effect on the molecule's electronic properties and its solid-state packing, which in turn dictates its color and performance as a pigment. Halogen atoms are known to modulate the electron density of the aromatic system, often leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption and emission spectra. Furthermore, the presence of a chlorine atom can enhance the pigment's stability and resistance to degradation.

While specific industrial use of this compound as a pigment is not widely documented in publicly available research, the general class of chloro-substituted acridones holds potential for creating pigments with desirable hues and high-performance characteristics for use in paints, coatings, plastics, and inks. The N-methyl group ensures solubility in certain organic media during synthesis and can also influence the final properties of the pigment.

Table 1: General Properties of Acridone-Based Pigments

PropertyDescriptionRelevance of Substituents (like -Cl, -CH3)
Chromophore The acridone tricyclic system is the core light-absorbing unit.Substituents like chlorine can modify the electronic structure, shifting the color.
Lightfastness High resistance to fading upon exposure to light.The inherent stability of the acridone ring contributes to this property.
Thermal Stability Resistance to decomposition at high temperatures.Important for applications in plastics and high-temperature curing coatings.
Chemical Resistance Stability in the presence of solvents, acids, and bases.Halogenation can improve resistance to chemical attack.
Crystal Packing The arrangement of molecules in the solid state significantly impacts color.Substituents influence intermolecular interactions and crystal lattice formation.

Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties and applications of MOFs are highly dependent on the nature of these organic linkers. The acridone scaffold is an attractive candidate for use as a ligand in the synthesis of functional MOFs due to its rigid, planar structure and its inherent photophysical properties. nist.gov

Acridone-based ligands can be designed to create MOFs with specific functionalities. For instance, a recent study demonstrated the synthesis of a zinc-based MOF using an acridone-derived triacid linker. nist.gov This MOF exhibited significant porosity and acted as a heterogeneous photosensitizer for generating singlet oxygen, which is useful in photocatalytic oxidation reactions. nist.gov The incorporation of the acridone chromophore into the stable, porous structure of the MOF protects it and enhances its functionality in the solid state. nist.gov

Photoredox Catalysis Mediators

Visible-light photoredox catalysis has emerged as a powerful tool in synthetic organic chemistry, enabling the formation of reactive intermediates under mild conditions. mdpi.com This field has been dominated by expensive and rare transition metal complexes, such as those of iridium and ruthenium, prompting a search for more sustainable and cost-effective organic photocatalysts. mdpi.com

Acridinium salts, which are oxidized derivatives of acridones, have proven to be excellent organic photoredox catalysts. mdpi.comresearchgate.net Upon irradiation with visible light, these molecules can enter an excited state with high oxidizing power, capable of initiating a variety of chemical transformations through single-electron transfer (SET). mdpi.com The catalytic performance of acridinium salts can be systematically tuned by modifying the substituents on the acridinium core. mdpi.com

The introduction of electron-withdrawing groups, such as chlorine, onto the acridinium scaffold can significantly impact the catalyst's redox potentials. For example, a dichloro-substituted acridinium catalyst has been shown to have a higher excited-state reduction potential compared to the unsubstituted mesityl acridinium parent compound. mdpi.com This enhanced oxidizing power allows it to catalyze reactions that are inaccessible with less oxidizing catalysts. A recent study highlighted a 9-(4-chloro-2,6-xylyl)-10-methylacridinium ion as an effective photoredox catalyst for both the oxygenation and trifluoromethylation of toluene (B28343) derivatives. fao.org

Given these findings, the oxidized form of this compound, the 3-chloro-10-methylacridinium ion, is expected to be a potent photoredox catalyst. The presence of the chlorine atom would likely increase its excited-state reduction potential, making it a strong photo-oxidant suitable for a range of synthetic applications.

Table 2: Photophysical and Electrochemical Properties of Representative Acridinium Photoredox Catalysts

CatalystExcited State Reduction Potential (V vs. SCE)Fluorescence Lifetime (ns)Key Structural Features
Mesityl Acridinium +2.069.7Standard benchmark acridinium catalyst.
Dichloro-substituted Acridinium +2.1612.1Contains two chlorine atoms, enhancing its oxidizing power. mdpi.com
9-(4-Chloro-2,6-xylyl)-10-methylacridinium Not specified, but shown to be highly oxidizingNot specifiedA chloro-substituted acridinium effective in C-H activation. fao.org

Note: The data presented is for representative acridinium catalysts to illustrate the effect of substitution. Specific data for the 3-chloro-10-methylacridinium ion is not available in the cited literature.

Analytical Methodologies for Acridinone Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the analysis of 3-Chloro-10-methylacridin-9(10H)-one, providing powerful tools for its separation and the assessment of its purity. These techniques are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Thin-Layer Chromatography (HPTLC) for DNA Binding Properties

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and the potential for high-throughput screening. While specific HPTLC methods for the direct analysis of DNA binding of this compound are not extensively documented in publicly available literature, the technique's application for studying the interaction of small molecules with DNA is a growing field.

In principle, an HPTLC-based DNA binding assay would involve the immobilization of DNA on the HPTLC plate. The compound of interest, this compound, would then be applied to the plate and allowed to migrate with a suitable mobile phase. The extent of its retention on the DNA-immobilized stationary phase, compared to a control lane without DNA, would provide a qualitative and potentially semi-quantitative measure of its binding affinity. Visualization would typically be achieved under UV light, given the inherent fluorescence of the acridinone (B8587238) core.

Key Parameters for a Hypothetical HPTLC DNA-Binding Assay:

Parameter Description
Stationary Phase HPTLC plates pre-coated with silica (B1680970) gel 60 F254, potentially modified with calf thymus DNA.
Mobile Phase A solvent system optimized for the separation of acridinone derivatives, such as a mixture of toluene (B28343), ethyl acetate, and formic acid.

| Detection | Densitometric scanning under UV light (e.g., at 254 nm or 366 nm) to visualize and quantify the separated bands. |

Column Chromatography and Related Methods

Column chromatography is an indispensable technique for the purification of synthetic compounds like this compound on a preparative scale. In a typical laboratory synthesis, the crude product is purified by passing it through a column packed with a stationary phase, most commonly silica gel.

The separation is achieved by eluting the column with a solvent system of increasing polarity, which allows for the sequential separation of the desired product from starting materials, by-products, and other impurities. The progress of the separation is monitored by collecting fractions and analyzing them using a simpler technique like thin-layer chromatography (TLC).

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purity assessment of acridinone derivatives. A reverse-phase HPLC method would be highly suitable for this compound.

Illustrative HPLC Method Parameters for Acridinone Analysis:

Parameter Description
Column A C18 reverse-phase column is commonly used for the separation of non-polar to moderately polar compounds.
Mobile Phase A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).
Detection UV detection at a wavelength corresponding to the absorbance maximum of the acridinone chromophore (typically in the range of 254-366 nm).

| Flow Rate | A typical flow rate would be in the range of 0.5-1.5 mL/min. |

Quantitative Analytical Protocols

For the precise quantification of this compound, validated analytical methods are required. HPLC, with its high precision and sensitivity, is the most common technique for the quantitative analysis of pharmaceutical compounds and research chemicals.

A quantitative HPLC method would involve the development of a calibration curve using certified reference standards of this compound at known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its exact concentration.

The validation of such a method would include the assessment of its linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ), following established guidelines such as those from the International Council for Harmonisation (ICH).

Table of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Formic Acid
Methanol
Toluene
Trifluoroacetic Acid

Future Directions and Emerging Research Avenues

Exploration of Novel Acridinone (B8587238) Derivatives with Tailored Properties

The development of novel acridinone derivatives with precisely engineered properties is a major thrust in current research. The core acridinone structure serves as a template for creating compounds with specific biological activities or material characteristics. nih.gov The nature and position of substituents on the acridone (B373769) ring are critical determinants of the resulting compound's function. nih.gov

Researchers are actively designing and synthesizing structurally diverse acridinone-based compounds. For instance, the fusion of a piperazine (B1678402) ring to the acridone system has yielded tetracyclic acridones with promising in-vitro anticancer activity against colon (HT29) and breast (MDAMB231) cancer cell lines. nih.gov Other modifications include the synthesis of carbohydrate-acridinone hybrids through 1,3-dipolar cycloaddition, which have been investigated for potential antiviral properties. researchgate.net The goal is to create a new generation of acridinones for targeted therapeutic applications, including anticancer, antimalarial, antiviral, and anti-inflammatory agents. nih.gov

Table 1: Examples of Novel Acridinone Derivatives and Their Investigated Properties

Derivative ClassSynthetic StrategyInvestigated PropertiesKey Findings
Tetracyclic AcridonesFusion of piperazine and acridone ringsAnticancer activityActive against HT29, MDAMB231, and HEK293T cancer cell lines. nih.gov
Carbohydrate-Acridinone Hybrids1,3-Dipolar cycloadditionAntiviral (Antiherpes, Anti-HIV)Synthesis of novel cycloadducts with potential biological activity. researchgate.net
Acridine (B1665455) SulfonamidesOne-step reaction with H2SO4 catalyst in waterNot specifiedHigh-yield, green synthesis method. rsc.org
p-Phenylenediamine-linked AcridinesUllmann condensationNot specifiedSynthesis of a series of derivatives starting from 2-chlorobenzoic acid. rsc.org
DiaminoacridonesMulti-step synthesisFluorescent probe for nitric oxideCapable of sensing nitric oxide in living cells and soluble in water. nih.gov

The design of these novel derivatives is increasingly supported by computational methods, such as Density Functional Theory (DFT), which help predict the properties and guide the synthesis of the most promising candidates. researchgate.net This synergy between synthetic chemistry and molecular modeling accelerates the discovery of acridinones with tailored functionalities. mdpi.com

Advanced Mechanistic Studies on Molecular Interactions

A deeper understanding of how acridinone derivatives interact with their molecular targets is crucial for developing more effective and selective agents. The biological activity of many acridinones is attributed to their ability to intercalate into DNA, disrupting cellular processes. nih.gov However, the precise nature of these interactions is complex and influenced by the compound's three-dimensional structure and electronic properties. nih.gov

Advanced analytical techniques are being employed to elucidate these mechanisms. Spectroscopic methods like fluorescence spectroscopy and circular dichroism, combined with viscometry, are used to study the binding of acridone derivatives to DNA. nih.gov These studies can determine binding constants, identify the mode of interaction (e.g., intercalation), and reveal conformational changes in the DNA structure upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are also vital. nih.govresearchgate.net By correlating molecular descriptors (such as hydrophobicity, electronic properties, and molecular symmetry) with biological activity, researchers can build predictive models. nih.gov These models indicate that hydrophobic and symmetry properties are key for the antitumor activity of acridinones, while electronic and topological features are important for their ability to stabilize DNA duplexes. nih.govresearchgate.net Furthermore, molecular dynamics simulations provide a detailed, atom-level view of the binding process, complementing experimental findings. nih.gov

Novel analytical tools like photoionization and photoelectron photoion coincidence spectroscopy are emerging for in-situ analysis, offering the potential to identify reactive intermediates and clarify reaction mechanisms in catalytic processes involving acridinones. rsc.org

Development of Sustainable Synthesis Methodologies

The chemical industry's shift towards green chemistry has spurred the development of more environmentally friendly methods for synthesizing acridinones. Traditional syntheses often require harsh conditions and toxic reagents. researchgate.net Modern research focuses on minimizing waste, reducing energy consumption, and using greener solvents and catalysts.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. rsc.org It significantly reduces reaction times and can enhance yields. rsc.org For example, a microwave-assisted Friedländer reaction has been used to prepare acridine derivatives efficiently. rsc.org Another innovative approach involves using a cobalt-on-carbon (Co/C) catalyst derived from rice husks for a one-pot, multi-component synthesis of acridines in water, an eco-friendly solvent. rsc.org This method is not only fast and high-yielding but also features a reusable catalyst. rsc.org

The use of water as a solvent and sulfuric acid as an environmentally benign catalyst represents another green strategy for producing acridinone derivatives in high yields and purities. rsc.org These sustainable methodologies are essential for the large-scale and responsible production of acridinone-based compounds for various applications.

Interdisciplinary Research in Acridinone Science

The unique properties of the acridinone scaffold have propelled its use across a wide range of scientific disciplines, fostering interdisciplinary collaboration.

Medicinal Chemistry: This remains the most prominent field, with extensive research into acridinones as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov The ability to inhibit key biological targets like topoisomerases and telomerase continues to drive drug discovery efforts. nih.gov

Materials Science: Acridine derivatives are being explored for applications beyond medicine. They have shown effectiveness as corrosion inhibitors for metals like carbon steel and aluminum alloys in acidic environments. nih.gov The planar structure and ability to adsorb onto metal surfaces make them excellent candidates for this purpose. nih.gov Additionally, the nonlinear optical properties of some quinolinone derivatives, structurally related to acridinones, suggest potential applications in advanced optical materials. mdpi.com

Biochemical Probes: The fluorescent nature of the acridinone core is being harnessed to develop probes for biological imaging. For example, a water-soluble diaminoacridone has been designed as a fluorescent probe capable of detecting nitric oxide in living cells, which is valuable for studying various physiological and pathological processes. nih.gov

This cross-pollination of ideas from chemistry, biology, and materials science is unlocking the full potential of the acridinone framework, paving the way for innovative solutions to complex scientific and technological problems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-10-methylacridin-9(10H)-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves acridinone core modification via alkylation or halogenation. For example, halogenation at position 3 can be achieved using chlorinating agents (e.g., POCl₃) under anhydrous conditions . Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (C₁₄H₁₀ClNO, 243.69 g/mol) and absence of byproducts .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methyl (δ ~3.5 ppm, singlet) and aromatic protons (δ 7.2–8.5 ppm, multiplet patterns). Chlorine’s electron-withdrawing effect deshields adjacent carbons .
  • UV-Vis : Acridinone derivatives exhibit strong absorbance at 300–400 nm due to π→π* transitions; λ_max shifts with substituents .
  • FT-IR : Confirm carbonyl (C=O stretch ~1660 cm⁻¹) and C-Cl (600–800 cm⁻¹) groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Degradation at >40°C (TGA/DSC analysis, monitor mass loss) .
  • Light : UV exposure (e.g., 365 nm for 24h) may cause photodegradation; use amber vials for storage .
  • pH : Solubility and stability in aqueous buffers (e.g., pH 2–12) via HPLC monitoring over 72h .

Advanced Research Questions

Q. What electronic or steric factors govern regioselectivity in derivatization reactions (e.g., bromination or cross-coupling)?

  • Methodological Answer : The chloro substituent at position 3 directs electrophilic attacks to positions 1 or 4 due to resonance and inductive effects. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can map electron density and predict reactive sites. Experimental validation via competitive reactions (e.g., bromination with NBS) followed by LC-MS analysis identifies major products .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., DNA topoisomerases)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to DNA intercalation sites (PDB ID: 1SC7). The planar acridinone core and chloro group enhance π-stacking and hydrophobic interactions .
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns; RMSD/RMSF metrics quantify conformational changes .

Q. How do contradictory data on the compound’s fluorescence quantum yield arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from solvent polarity (e.g., Φ = 0.15 in DMSO vs. 0.08 in water) or impurities. Standardize measurements using integrated sphere systems with reference dyes (e.g., quinine sulfate). Correct for inner-filter effects and reabsorption artifacts .

Data-Driven Research Design

Q. What strategies optimize reaction yields in large-scale syntheses while minimizing halogenated waste?

  • Methodological Answer :

  • Catalysis : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to reduce stoichiometric halogen use .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions (residence time <10 min at 80°C) .

Q. How can hyphenated techniques (e.g., LC-MS/MS) elucidate degradation pathways in environmental matrices?

  • Methodological Answer : Spike the compound into soil/water samples, extract via SPE (C18 cartridges), and analyze with LC-QTOF-MS. Fragmentation patterns (e.g., m/z 243→215 loss of CO) identify degradation products like dechlorinated or hydroxylated derivatives .

Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer : Variability arises from:

  • Cell Line Heterogeneity : Test in ≥3 lines (e.g., MCF-7 vs. HeLa) with standardized MTT protocols .
  • Assay Conditions : Serum-free vs. serum-containing media alter uptake kinetics; pre-incubate cells for 24h before dosing .
  • Metabolic Activation : Include S9 liver fractions to assess prodrug conversion .

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3-Chloro-10-methylacridin-9(10h)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.